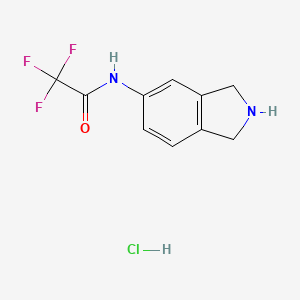

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride

Description

N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride (CAS: 1909328-14-8) is a synthetic organic compound with a molecular weight of 266.65 g/mol and the molecular formula C₁₀H₁₀ClF₃N₂O. It features a 2,3-dihydro-1H-isoindole core substituted at the 5-position with a trifluoroacetamide group, with a hydrochloride salt enhancing its stability and solubility . This compound is marketed as a "building block" for synthesizing complex organic and bioorganic molecules, particularly in pharmaceutical research and materials science. It is listed in catalogues by suppliers such as CymitQuimica, which offers it in quantities ranging from 50 mg to 500 mg .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O.ClH/c11-10(12,13)9(16)15-8-2-1-6-4-14-5-7(6)3-8;/h1-3,14H,4-5H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAUCLMNZOKHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)NC(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909328-14-8 | |

| Record name | Acetamide, N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909328-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that can be tailored for specific applications.

Applications De Recherche Scientifique

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Preclinical studies have shown promising results, and clinical trials are underway.

Industry: The compound is used in the development of specialty chemicals and advanced materials, owing to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamide group is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The isoindole ring structure also plays a crucial role in the compound’s overall bioactivity, contributing to its stability and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

Core Heterocycle Variations: The isoindoline core in the target compound provides a rigid bicyclic structure, favoring interactions in receptor-binding studies.

Substituent Effects: The trifluoroacetamide group in the target compound enhances metabolic stability and lipophilicity compared to chloroacetamide () or unsubstituted acetamides. The hydrochloride salt further improves aqueous solubility, a critical factor for in vitro assays .

Synthetic Utility :

- The target compound is explicitly marketed as a building block for drug discovery pipelines , whereas analogues like the indene derivative () are tailored for specific intermediates in multistep syntheses.

Commercial Availability :

- Suppliers such as Hairui Chem () and CymitQuimica () emphasize scalable production and high purity (≥98%), ensuring reliability for industrial and academic use.

Research and Industrial Relevance

- Trifluoroacetamide derivatives are frequently employed in kinase inhibitors and protease modulators due to their electron-withdrawing properties and metabolic resistance.

- Isoindoline-based compounds are explored in central nervous system (CNS) drug development, leveraging their ability to cross the blood-brain barrier .

Activité Biologique

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFN

- Molecular Weight : 256.65 g/mol

The biological activity of N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride involves several mechanisms:

- Inhibition of Platelet Aggregation : Similar compounds have demonstrated the ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid. For instance, derivatives of 3-alkyl-2,3-dihydro-1H-isoindol-1-one have shown superior activity compared to traditional antiplatelet agents like aspirin .

- Antioxidant Activity : The compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of ischemic conditions where oxidative stress plays a critical role in cellular injury .

- Neuroprotective Effects : In animal models of ischemic stroke, related compounds have been reported to reduce infarct size and improve neurobehavioral outcomes. For example, one study indicated that a derivative significantly decreased cerebral damage in rat models subjected to ischemia/reperfusion injury .

Biological Activity Data

The following table summarizes key biological activities associated with N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride and its analogs:

Study 1: Ischemic Stroke Model

In a study involving a transient middle cerebral artery occlusion model in rats, the administration of a related compound resulted in:

- Reduction in Infarct Size : The treated group showed a significant decrease in the area of brain tissue affected by ischemia.

- Improvement in Neurobehavioral Scores : Animals exhibited better performance on neurological assessments post-treatment .

Study 2: Platelet Function

A comparative study evaluated the antiplatelet effects of various isoindole derivatives. The findings suggested that N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride had a potent inhibitory effect on platelet aggregation similar to established antiplatelet therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.